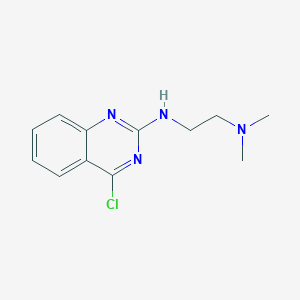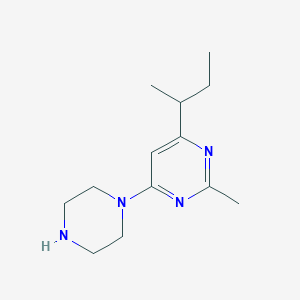
4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
“4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound . It is a type of piperazin-1-yl substituted unfused heterobiaryl . The compound is synthesized as ligands of the 5-HT7 receptors .
Synthesis Analysis
The synthesis of this class of compounds involves systematic structural changes of the pyrimidine core moiety . The process includes changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine . Substitution of position 6 of the pyrimidine with an alkyl group results in a substantial increase of the binding affinity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine” include systematic structural changes of the pyrimidine core moiety . This involves changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally related to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine have been explored in various studies. For instance, the synthesis of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrated the complexity and versatility of pyrimidine derivatives in chemical synthesis, revealing their conformational properties and potential as scaffolds for further medicinal chemistry exploration (Anthal et al., 2018).
Anticancer Potential
A significant area of research involving pyrimidine derivatives is their potential for anticancer applications. Studies have synthesized new derivatives and evaluated their antiproliferative effects against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives displayed promising anticancer activity, indicating the therapeutic potential of these compounds (Mallesha et al., 2012).
Receptor Affinity and Pharmacological Properties
Research into the pharmacological properties of pyrimidine derivatives, including those related to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, has shown a range of receptor affinities and biological activities. For instance, studies on piperazin-1-yl substituted unfused heterobiaryls aimed at understanding their binding affinity to 5-HT7 receptors, highlighting the structural features affecting receptor interaction and potential for development as pharmaceutical agents (Strekowski et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the 5-HT7 receptors . These receptors are a type of serotonin receptor, which play a crucial role in the regulation of mood, cognition, learning, and memory.
Mode of Action
4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine interacts with its targets, the 5-HT7 receptors, by binding to them . This binding can affect the activity of the receptors, leading to changes in the biochemical processes that these receptors are involved in.
Result of Action
Given its interaction with the 5-HT7 receptors, it is likely that the compound could influence cellular processes regulated by these receptors, potentially leading to changes in mood, cognition, and other functions regulated by serotonin .
Propriétés
IUPAC Name |
4-butan-2-yl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h9-10,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSVVAITCYKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)
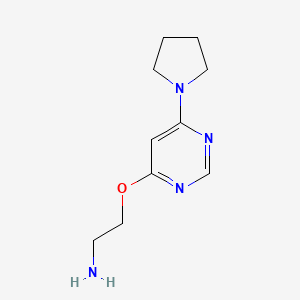
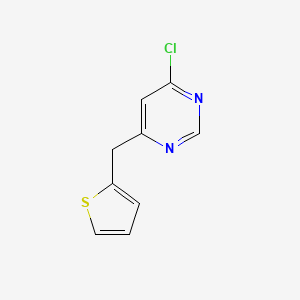



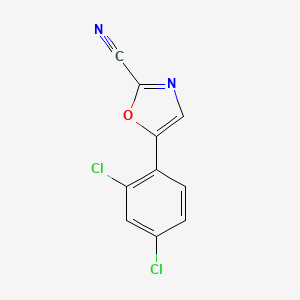

![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

